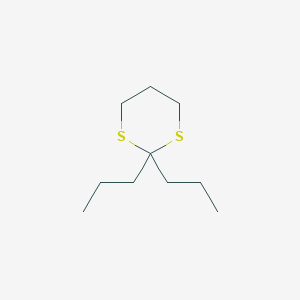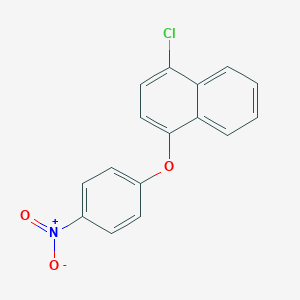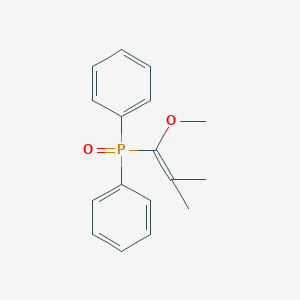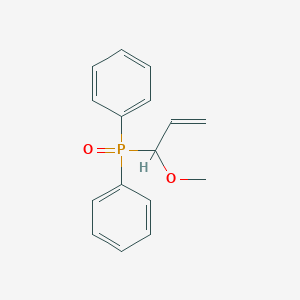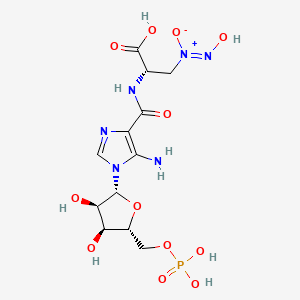
Alanosyl-aicor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Alanosyl-aicor is synthesized enzymatically using 4-(N-succino)-5-aminoimidazole-4-carboxamide ribonucleotide synthetase in conjunction with 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid (alanosine) . The product is characterized by chromatography, ultraviolet spectrum, and NMR spectrum at 300 MHz .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and enzyme efficiency would be crucial for industrial applications.
化学反応の分析
Types of Reactions
Alanosyl-aicor undergoes various biochemical reactions, primarily acting as an inhibitor rather than a substrate. It is known to competitively inhibit adenylosuccinate lyase in both the SAICAR and adenylosuccinate cleavage reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid . The enzymatic reaction conditions are optimized to ensure the efficient production of this compound.
Major Products Formed
The primary product of the synthesis is this compound itself, which is characterized by its inhibitory properties against adenylosuccinate lyase .
科学的研究の応用
Alanosyl-aicor has several scientific research applications, particularly in the fields of biochemistry, pharmacology, and cancer research. It has been studied for its role in inhibiting adenylosuccinate lyase, which is crucial in the purine nucleotide cycle . This inhibition has implications for cancer treatment, as it can affect the proliferation of cancer cells . Additionally, this compound has been explored for its potential antiviral and antitumor properties .
作用機序
Alanosyl-aicor exerts its effects by competitively inhibiting adenylosuccinate lyase, an enzyme involved in the purine nucleotide cycle . The compound binds to the active site of the enzyme, preventing the conversion of substrates into products. This inhibition disrupts the purine nucleotide cycle, leading to reduced nucleotide synthesis and potentially affecting cell proliferation .
類似化合物との比較
Similar Compounds
Alanosine: A precursor in the synthesis of alanosyl-aicor, known for its antiviral and antitumor properties.
SAICAR: Another compound involved in the purine nucleotide cycle, synthesized using similar enzymatic routes.
Uniqueness of this compound
This compound is unique due to its specific inhibitory action on adenylosuccinate lyase. Unlike other compounds, it is not a substrate for the enzyme but acts as a competitive inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .
特性
| 76573-09-6 | |
分子式 |
C12H19N6O12P |
分子量 |
470.29 g/mol |
IUPAC名 |
(Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C12H19N6O12P/c13-9-6(10(21)15-4(12(22)23)1-18(25)16-24)14-3-17(9)11-8(20)7(19)5(30-11)2-29-31(26,27)28/h3-5,7-8,11,19-20,24H,1-2,13H2,(H,15,21)(H,22,23)(H2,26,27,28)/b18-16-/t4-,5+,7+,8+,11+/m0/s1 |
InChIキー |
PWGWZNXWSNHRNY-YBCXKGMMSA-N |
異性体SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](C/[N+](=N/O)/[O-])C(=O)O |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(C[N+](=NO)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)

![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
